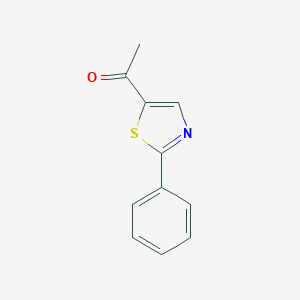

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone

概要

説明

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with α-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

化学反応の分析

Types of Reactions: 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Thiazole derivatives, including 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone, have shown promising anticancer properties. Research indicates that thiazole-based compounds can inhibit the proliferation of cancer cells through various mechanisms. For instance:

- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that thiazole derivatives exhibit selective cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) . The presence of electron-withdrawing groups has been correlated with increased activity.

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. For example, certain thiazole derivatives have been reported to trigger caspase activation and increase the levels of pro-apoptotic proteins .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 10–30 | Induces apoptosis |

| Thiazole derivative A | HepG2 | 5.71 | Cell cycle arrest |

| Thiazole derivative B | MCF-7 | 6.14 | Caspase activation |

2. Anticonvulsant Properties

Another significant application of this compound is in the field of anticonvulsant research. Thiazole derivatives have been investigated for their efficacy in treating seizure disorders:

- Efficacy in Seizure Models : In animal models, certain thiazole compounds have shown effectiveness in reducing seizure frequency and severity. For instance, one study reported a compound displaying an effective dose (ED50) significantly lower than standard anticonvulsants like ethosuximide .

- Structure–Activity Relationship (SAR) : The SAR studies indicate that modifications on the thiazole ring can enhance anticonvulsant activity. Compounds with specific substitutions were found to be more effective against induced seizures .

Table 2: Summary of Anticonvulsant Activity

| Compound | Model Used | ED50 (mg/kg) | Toxic Dose (mg/kg) | Protection Index |

|---|---|---|---|---|

| This compound | PTZ-induced seizures | 18.4 | 170.2 | 9.2 |

| Thiazole derivative C | MES model | <20 | - | - |

Antibacterial Activity

The antibacterial potential of thiazoles is another area where this compound shows promise:

- Broad-Spectrum Activity : Research has indicated that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .

Table 3: Summary of Antibacterial Activity

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | <10 µg/mL |

| Thiazole derivative D | Escherichia coli | <15 µg/mL |

作用機序

The mechanism of action of 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The exact pathways and targets can vary depending on the specific application and context.

類似化合物との比較

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone can be compared with other thiazole derivatives:

Similar Compounds:

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the ethanone group provides distinct chemical behavior compared to other thiazole derivatives.

生物活性

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound serves as a building block in the synthesis of more complex molecules and has been studied for its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the phenyl group enhances its biological activity by influencing the electronic properties and steric factors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this thiazole derivative has shown antifungal activity. Studies have reported that it inhibits the growth of several fungal species, with notable effectiveness against Candida species. The antifungal activity is believed to stem from the compound's ability to disrupt fungal cell wall synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. In particular, it has demonstrated cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and glioblastoma (A172). The half-maximal inhibitory concentration (IC50) values obtained from these studies are shown in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 5.6 |

| A172 | 4.3 |

| HCT116 | 6.8 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.

The biological activity of this compound is attributed to its interaction with various molecular targets:

Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For instance, it can inhibit tyrosinase and other enzymes linked to melanin production in melanoma cells.

Signaling Pathways : It modulates signaling pathways related to apoptosis and cell proliferation. Studies suggest that it activates caspase pathways leading to programmed cell death in cancer cells.

Case Studies

A recent study evaluated the compound's effects on human cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner. The study also performed molecular docking simulations to predict binding affinities with target proteins involved in cancer progression.

Another investigation focused on its antimicrobial activity against resistant strains of bacteria. Results indicated that the compound could restore sensitivity to traditional antibiotics when used in combination therapies.

特性

IUPAC Name |

1-(2-phenyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJAPTFQPWENFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346040 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10045-50-8 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。